molecular formula C8H15Cl2N3O B15326668 [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

Katalognummer: B15326668
Molekulargewicht: 240.13 g/mol
InChI-Schlüssel: IAOIETQIFHOLHR-OQUWVHHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it an interesting subject for scientific studies.

Vorbereitungsmethoden

The synthesis of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves several steps. One common method includes the reaction of a pyrazole derivative with an oxolane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects. Industrial applications include its use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride can be compared with other similar compounds, such as pyrazole derivatives and oxolane derivatives. These compounds share some structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyrazole and oxolane rings, which may confer unique properties and applications .

Eigenschaften

Molekularformel

C8H15Cl2N3O

Molekulargewicht

240.13 g/mol

IUPAC-Name

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-3-6-1-2-12-8(6)7-4-10-11-5-7;;/h4-6,8H,1-3,9H2,(H,10,11);2*1H/t6-,8+;;/m0../s1

InChI-Schlüssel

IAOIETQIFHOLHR-OQUWVHHMSA-N

Isomerische SMILES

C1CO[C@H]([C@@H]1CN)C2=CNN=C2.Cl.Cl

Kanonische SMILES

C1COC(C1CN)C2=CNN=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.